molecular formula C19H16N2O6S2 B2888118 (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid CAS No. 637318-99-1

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Cat. No.: B2888118
CAS No.: 637318-99-1
M. Wt: 432.47
InChI Key: GLXGWPHVTUZBAE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound featuring a furan ring, a thioxothiazolidinone moiety, and a hydroxybenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclodehydration and aldol condensation steps, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Thiazolidinone derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Mechanism of Action

The mechanism of action of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid involves its interaction with cellular targets such as enzymes and receptors. The furan ring and thioxothiazolidinone moiety are believed to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer cells, the compound may interfere with signaling pathways, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is unique due to its combination of a furan ring, a thioxothiazolidinone moiety, and a hydroxybenzoic acid group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S2/c22-14-9-11(5-6-13(14)18(25)26)20-16(23)4-1-7-21-17(24)15(29-19(21)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,20,23)(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXGWPHVTUZBAE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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